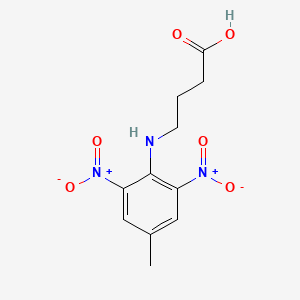

4-(4-Methyl-2,6-dinitroanilino)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Methyl-2,6-dinitroanilino)butanoic acid is an organic compound with the molecular formula C11H13N3O6. It is characterized by the presence of a butanoic acid group attached to a 4-methyl-2,6-dinitroanilino moiety. This compound is notable for its unique structural features, which include aromatic nitro groups and a carboxylic acid functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2,6-dinitroanilino)butanoic acid typically involves the nitration of 4-methylaniline followed by a coupling reaction with butanoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2 and 6 positions of the aromatic ring. The resulting 4-methyl-2,6-dinitroaniline is then reacted with butanoic acid under acidic or basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methyl-2,6-dinitroanilino)butanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro groups act as electron-withdrawing groups, directing incoming electrophiles to the meta positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Conversion to 4-(4-methyl-2,6-diaminoanilino)butanoic acid.

Substitution: Introduction of various substituents at the meta positions relative to the nitro groups.

Aplicaciones Científicas De Investigación

4-(4-Methyl-2,6-dinitroanilino)butanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(4-Methyl-2,6-dinitroanilino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with specific proteins, altering their function and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Methyl-2,6-dinitroanilino)pentanoic acid: Similar structure with an additional carbon in the alkyl chain.

4-(4-Methyl-2,6-dinitroanilino)propanoic acid: Similar structure with one less carbon in the alkyl chain.

4-(4-Methyl-2,6-dinitroanilino)benzoic acid: Similar structure with a benzene ring instead of an alkyl chain.

Uniqueness

4-(4-Methyl-2,6-dinitroanilino)butanoic acid is unique due to its specific combination of functional groups and structural features. The presence of both nitro groups and a carboxylic acid group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

4-(4-Methyl-2,6-dinitroanilino)butanoic acid, also known as a dinitroaniline derivative, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a butanoic acid backbone with a 4-(4-methyl-2,6-dinitroanilino) substituent. This configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11N3O6 |

| Molecular Weight | 241.21 g/mol |

| CAS Number | 866156-00-5 |

Research indicates that this compound functions primarily as an inhibitor of protein synthesis. It selectively alters ribosomal RNA synthesis in plant cells by inhibiting the initiation phase of protein synthesis, leading to impaired processing of ribosomal transcripts. This results in the accumulation of pre-rRNA without affecting polyadenylated RNA synthesis .

Antimicrobial Properties

Studies have shown that derivatives of dinitroaniline compounds exhibit antimicrobial properties. The specific activity of this compound has been investigated for its potential to inhibit various bacterial strains. Preliminary results suggest that it may possess significant antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Research indicates that dinitroaniline derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and induction of oxidative stress. The specific pathways activated by this compound require further investigation to confirm its efficacy and safety as an antitumor agent.

Case Studies

- Inhibition of Protein Synthesis : A study demonstrated that 2-(4-Methyl-2,6-dinitroanilino)-N-methylpropionamide, a related compound, inhibited protein synthesis initiation in plants. This finding suggests similar mechanisms may be applicable to this compound .

- Antimicrobial Testing : In vitro studies tested the efficacy of this compound against common bacterial pathogens. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Research Findings

Recent research has focused on the pharmacological profiles and toxicological assessments of dinitroaniline derivatives:

- Toxicity Studies : Toxicological evaluations have shown varying levels of cytotoxicity in mammalian cell lines. Further studies are necessary to establish safe dosage levels and potential side effects .

- Efficacy in Herbicide Applications : The compound's structural similarities to known herbicides suggest potential applications in agricultural settings for controlling weed populations without significant impact on crop health .

Propiedades

IUPAC Name |

4-(4-methyl-2,6-dinitroanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O6/c1-7-5-8(13(17)18)11(9(6-7)14(19)20)12-4-2-3-10(15)16/h5-6,12H,2-4H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEBSNUAMSJFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])NCCCC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.